4-(2-(1H-Imidazol-2-yl)phenyl)pyridine
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Overview
Description
4-(2-(1H-Imidazol-2-yl)phenyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a fundamental structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Imidazol-2-yl)phenyl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-Imidazol-2-yl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Both the imidazole and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated reagents and catalysts like palladium can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2-(1H-Imidazol-2-yl)phenyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action for 4-(2-(1H-Imidazol-2-yl)phenyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . Additionally, the compound can interact with DNA and proteins, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the phenyl group.
4-(4-Fluorophenyl)-2-(4-[®-methylsulfinyl]phenyl)-1H-imidazol-5-yl: Contains additional functional groups that modify its properties.
Uniqueness
4-(2-(1H-Imidazol-2-yl)phenyl)pyridine is unique due to its combination of imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, from catalysis to drug development.
Properties
CAS No. |
608515-26-0 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-[2-(1H-imidazol-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-4-13(14-16-9-10-17-14)12(3-1)11-5-7-15-8-6-11/h1-10H,(H,16,17) |
InChI Key |
WHHYBKOJRVSMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)C3=NC=CN3 |
Origin of Product |
United States |
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